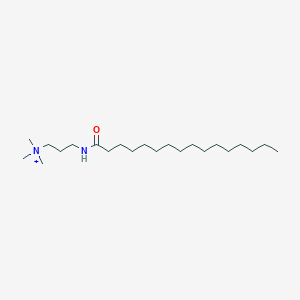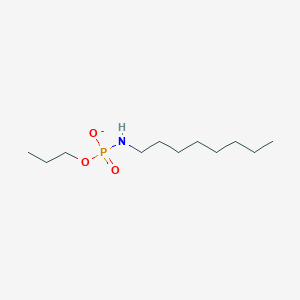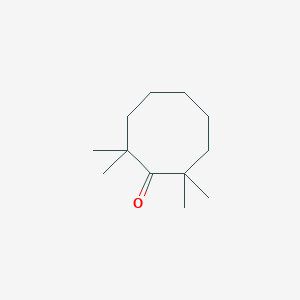
2,2,8,8-Tetramethylcyclooctan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,8,8-Tetramethylcyclooctan-1-one is a cyclic ketone with the molecular formula C12H22O. This compound is characterized by its unique structure, which includes a cyclooctane ring substituted with four methyl groups at the 2 and 8 positions and a ketone functional group at the 1 position. It is a colorless to pale yellow liquid with a distinct odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,8,8-Tetramethylcyclooctan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 2,2,8,8-tetramethyl-1,8-octanediol using an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the preparation of the starting materials, cyclization under optimized conditions, and purification using advanced separation techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,8,8-Tetramethylcyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of 2,2,8,8-tetramethylcyclooctanol.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,2,8,8-Tetramethylcyclooctan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,8,8-Tetramethylcyclooctan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The methyl groups can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylcyclohexanone: A cyclic ketone with a similar structure but a smaller ring size.
2,2,4,4-Tetramethylcyclobutanone: Another cyclic ketone with an even smaller ring size.
2,2,6,6-Tetramethylpiperidin-4-one: A cyclic ketone with a nitrogen atom in the ring.
Comparison: 2,2,8,8-Tetramethylcyclooctan-1-one is unique due to its larger ring size, which can influence its chemical reactivity and physical properties. The presence of four methyl groups provides steric hindrance, affecting its interactions with other molecules and its overall stability. Compared to smaller cyclic ketones, it may exhibit different reactivity patterns and applications in various fields.
Eigenschaften
CAS-Nummer |
64342-80-9 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
2,2,8,8-tetramethylcyclooctan-1-one |
InChI |
InChI=1S/C12H22O/c1-11(2)8-6-5-7-9-12(3,4)10(11)13/h5-9H2,1-4H3 |
InChI-Schlüssel |
GLZAAVYEORGVOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCCC(C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



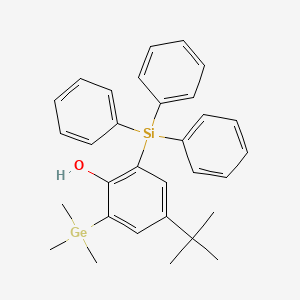

![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)
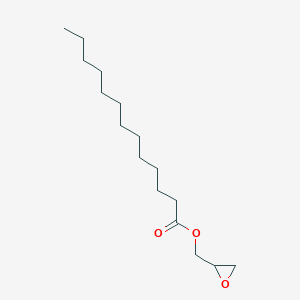
![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
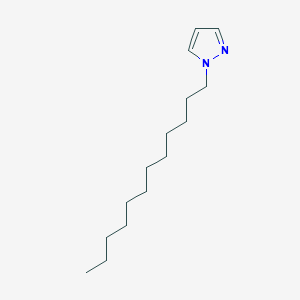
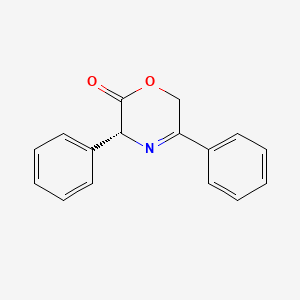
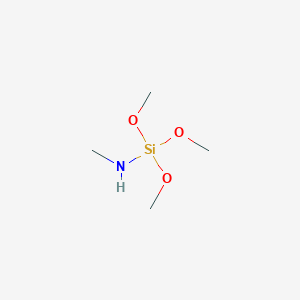

![4-(1,3-Dioxan-2-yl)-7,7'-dioxa-2,2'-spirobi[bicyclo[4.1.0]heptane]](/img/structure/B14506380.png)
